molecular formula C8H13N3S B2396948 [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea CAS No. 861316-71-4

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea

Cat. No. B2396948
CAS RN: 861316-71-4
M. Wt: 183.27
InChI Key: YSFRPMZEKVIQMF-YFHOEESVSA-N
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Description

“[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea”, also known as MCTU, is a sulfur-containing compound. It is a derivative of thiourea, an organosulfur compound with the formula SC(NH2)2 . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .


Synthesis Analysis

The synthesis of thiourea derivatives has been explored in various studies . For instance, one study synthesized new N-acyl thiourea derivatives through the condensation of acid chloride with ammonium thiocyanate in anhydrous acetone, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine .


Molecular Structure Analysis

Thiourea is a planar molecule with an average C-N distance of 1.33 Å and a C=S bond distance of 1.71 Å . The molecular formula of “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” is C8H13N3S, and it has a molecular weight of 183.27.


Chemical Reactions Analysis

Thiourea derivatives have been used in various chemical reactions. For instance, they have been used in the asymmetric Mannich reaction of β-keto active methylene compounds with imines . They have also been used in the synthesis of several drug molecules .


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water . The properties of “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” specifically are not mentioned in the sources.

Scientific Research Applications

Safety and Hazards

Thiourea has been labeled with hazard statements H302, H351, H361, and H411, indicating that it is harmful if swallowed, may cause cancer, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects . The safety data for “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” specifically is not available in the sources.

properties

IUPAC Name

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFRPMZEKVIQMF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC(=S)N)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\NC(=S)N)/CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea

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